Cas no 13608-58-7 (N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/13608-58-7x500.png)
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide 化学的及び物理的性質
名前と識別子
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- N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
- N-[(3-phenyl-5-isoxazolyl)methyl]acetamide
- Oprea1_803451
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- MDL: MFCD02083461
- インチ: 1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
- InChIKey: YMMHUSFYVDFYTO-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2C=CC=CC=2)=N1)CNC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 239
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.2
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7M-374S-10MG |
N-[(3-phenyl-5-isoxazolyl)methyl]acetamide |
13608-58-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 7M-374S-50MG |
N-[(3-phenyl-5-isoxazolyl)methyl]acetamide |
13608-58-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB342902-100mg |
N-[(3-Phenyl-5-isoxazolyl)methyl]acetamide; . |
13608-58-7 | 100mg |
€283.50 | 2025-02-13 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905324-1g |
N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]acetamide |
13608-58-7 | 90% | 1g |
¥2401.0 | 2023-04-02 | |
abcr | AB342902-100 mg |
N-[(3-Phenyl-5-isoxazolyl)methyl]acetamide; . |
13608-58-7 | 100 mg |
€208.80 | 2023-07-19 | ||
Key Organics Ltd | 7M-374S-5MG |
N-[(3-phenyl-5-isoxazolyl)methyl]acetamide |
13608-58-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 7M-374S-1MG |
N-[(3-phenyl-5-isoxazolyl)methyl]acetamide |
13608-58-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 7M-374S-100MG |
N-[(3-phenyl-5-isoxazolyl)methyl]acetamide |
13608-58-7 | >90% | 100mg |
£146.00 | 2025-02-09 |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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2. Book reviews
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamideに関する追加情報
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide (CAS No. 13608-58-7): An Overview
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide, with the CAS number 13608-58-7, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenyl-substituted 1,2-oxazole moiety and an acetamide functional group. These structural elements contribute to its potential applications in various scientific and industrial domains.
The chemical structure of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide consists of a central 1,2-oxazole ring with a phenyl group attached at the 3-position and an acetamide group linked to the methyl substituent at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for further investigation in both academic and industrial settings.
Recent studies have highlighted the potential of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar oxazole-based structures exhibit potent anti-inflammatory and analgesic activities. These findings suggest that N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide could be a promising lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its potential therapeutic applications, N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has been studied for its role in chemical synthesis and catalysis. A study published in the Tetrahedron Letters reported that this compound can serve as an efficient ligand in palladium-catalyzed cross-coupling reactions, enhancing the yield and selectivity of the products. This property makes it a valuable reagent in synthetic organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
The physical and chemical properties of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide have also been extensively characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 90 to 95°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics are important considerations for its use in various chemical reactions and biological assays.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the structure of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide. The NMR spectrum typically shows characteristic signals for the phenyl protons, the oxazole ring protons, and the acetamide functional group. The MS data provide further evidence for the molecular weight and fragmentation patterns of the compound.
In terms of safety and handling, while N-[(3-phenyl-1,2-oxazol-5-y l)methyl]acetamide is not classified as a hazardous material under current regulations, it is recommended to handle it with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
The synthesis of N-[ (3 - phen yl - 1 , 2 - ox az ol - 5 - yl ) meth yl ] ace tam ide can be achieved through several routes. One common method involves the reaction of 3-(bromomethyl)-1,2-benzisoxazole with aniline followed by acetylation. Another approach involves the condensation of 3-(aminomethyl)-1,2-benzisoxazole with acetyl chloride or acetic anhydride. These synthetic methods provide flexible pathways for large-scale production and optimization for industrial applications.
The potential applications of N-[ (3 - phen yl - 1 , 2 - ox az ol - 5 - yl ) meth yl ] ace tam ide extend beyond pharmaceuticals and synthetic chemistry. In materials science, this compound has been explored as a building block for functional polymers and supramolecular assemblies. Its unique combination of aromaticity and functional groups makes it suitable for designing materials with tailored properties for specific applications such as sensors, catalyst supports, and drug delivery systems.
In conclusion, N-[ (3 - phen yl - 1 , 2 - ox az ol - 5 - yl ) meth yl ] ace tam ide (CAS No. 13608 - 58 - 7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features contribute to its diverse applications in medicinal chemistry, synthetic organic chemistry, materials science, and beyond. Ongoing research continues to uncover new possibilities for this intriguing molecule, making it an exciting area of study for scientists and researchers worldwide.
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